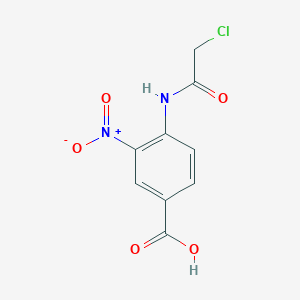

4-(2-Chloroacetamido)-3-nitrobenzoic acid

説明

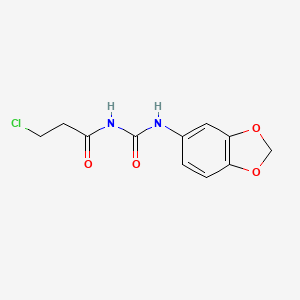

4-(2-Chloroacetamido)-3-nitrobenzoic acid is a chemical compound that has been reported as a key intermediate in the synthesis of a series of Matijing-Su (MTS) derivatives . MTS is a compound represented by the formula N-(N-benzoyl-L-phenylalanyl)-O-acetyl-L-phenylalanol .

Synthesis Analysis

The synthesis of 4-(2-Chloroacetamido)-3-nitrobenzoic acid has been reported in various studies . It is synthesized using a variety of methods, including the reaction of 4-aminobenzoic acid with chloroacetyl chloride in the presence of sodium hydroxide .Molecular Structure Analysis

The molecular formula of 4-(2-Chloroacetamido)-3-nitrobenzoic acid is C9H8ClNO3 . The molecular weight is 213.62 Da .Chemical Reactions Analysis

The chemical reactions involving 4-(2-Chloroacetamido)-3-nitrobenzoic acid are complex and varied. It is used as an intermediate in the synthesis of other compounds, particularly Matijing-Su (MTS) derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2-Chloroacetamido)-3-nitrobenzoic acid include a melting point of 264 °C . It appears as a white to off-white powder or crystals .科学的研究の応用

Heterocyclic Scaffolds Synthesis

Compounds similar to 4-(2-Chloroacetamido)-3-nitrobenzoic acid serve as multireactive building blocks for the synthesis of various heterocyclic scaffolds. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been utilized as a starting material in heterocyclic oriented synthesis (HOS), leading to the preparation of substituted nitrogenous heterocycles. This approach is suitable for synthesizing diverse libraries of compounds, including benzimidazoles, benzotriazoles, quinoxalinones, and others, which are significant in drug discovery (Křupková et al., 2013).

Molecular Salts and Cocrystals

Another research application involves the study of molecular salts and cocrystals of compounds with structural similarities to 4-(2-Chloroacetamido)-3-nitrobenzoic acid. For instance, 2-Chloro-4-nitrobenzoic acid has been studied for its ability to form molecular salts with pyridyl and benzoic acid derivatives. These salts demonstrate the importance of halogen bonds in crystal stabilization, offering insights into the design of novel molecular structures with potential pharmaceutical applications (Oruganti et al., 2017).

Antibacterial Agents

The synthesis and evaluation of derivatives for antibacterial activity represent a crucial research area. Derivatives of closely related compounds, such as 2-aryloxy-N-phenylacetamide and N′-(2-aryloxyoxyacetyl) benzohydrazide, including 4-{2-[2-(2-chloroacetamido)phenoxy]acetamido}-3-nitrobenzoic acid, have shown promising antibacterial activity against various bacterial strains. This suggests potential applications in developing new antibacterial agents (Yele et al., 2021).

Solubility Studies

Research on the solubility of crystalline nonelectrolyte solutes, including studies on 4-chloro-3-nitrobenzoic acid, provides valuable data for the Abraham solvation parameter model. This research can inform the pharmaceutical industry about solubility and compound interaction mechanisms, aiding in the formulation of more effective drug delivery systems (Stovall et al., 2005).

作用機序

Target of Action

The primary target of 4-(2-Chloroacetamido)-3-nitrobenzoic acid is the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the generation and conduction of nerve impulses, particularly sensory nerve impulses .

Mode of Action

4-(2-Chloroacetamido)-3-nitrobenzoic acid interacts with its targets by binding to specific sites on the sodium ion channels . This binding affects the membrane potential by reducing the passage of Na+ through these channels . As a result, the generation and conduction of nerve impulses are blocked .

Biochemical Pathways

The compound’s action primarily affects the neuronal signaling pathway . By blocking the sodium ion channels, it disrupts the normal flow of sodium ions, which is essential for the propagation of nerve impulses. This disruption leads to a temporary loss of sensation, particularly pain, in the local area where the compound is applied .

Result of Action

The molecular and cellular effects of 4-(2-Chloroacetamido)-3-nitrobenzoic acid’s action result in a temporary loss of sensation in the local area where it is applied. This is due to its ability to block the generation and conduction of sensory nerve impulses by inhibiting sodium ion channels .

特性

IUPAC Name |

4-[(2-chloroacetyl)amino]-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O5/c10-4-8(13)11-6-2-1-5(9(14)15)3-7(6)12(16)17/h1-3H,4H2,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJBLHADASRVHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chloroacetamido)-3-nitrobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile](/img/structure/B3373003.png)

![[2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3373021.png)

![2-chloro-1-[5-(piperidine-1-sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B3373042.png)

![2-chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B3373050.png)

![5-{[5-Chloro-2-(methoxycarbonyl)phenyl]sulfamoyl}-2-fluorobenzoic acid](/img/structure/B3373076.png)

![2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B3373089.png)

![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2,5,6-trimethyl-2,3-dihydropyridazin-3-one](/img/structure/B3373100.png)